![molecular formula C23H22O2 B14191482 1-tert-Butyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one CAS No. 923026-88-4](/img/structure/B14191482.png)
1-tert-Butyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound belongs to the class of naphthopyrans, which are characterized by their fused ring structures and diverse chemical reactivity.
Vorbereitungsmethoden
The synthesis of 1-tert-Butyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of naphthol derivatives with phenyl-substituted ketones under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-tert-Butyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthopyran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the naphthopyran ring, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted naphthopyrans and their derivatives.
Wissenschaftliche Forschungsanwendungen
1-tert-Butyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the areas of anti-cancer and anti-inflammatory drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as photochromic materials that change color upon exposure to light.
Wirkmechanismus
The mechanism of action of 1-tert-Butyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can undergo photo-induced isomerization, leading to changes in its electronic structure and reactivity. This property is particularly useful in the development of photochromic materials. Additionally, its interaction with biological targets may involve binding to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-tert-Butyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one can be compared with other naphthopyran derivatives, such as:
1-tert-Butyl-6-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1-tert-Butyl-5-methyl-1H-naphtho[2,3-c]pyran-4(3H)-one:
1-tert-Butyl-5-phenyl-1H-naphtho[2,3-d]pyran-4(3H)-one: The change in ring fusion position affects its electronic structure and reactivity.
Eigenschaften
CAS-Nummer |
923026-88-4 |
---|---|
Molekularformel |
C23H22O2 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
1-tert-butyl-5-phenyl-1H-benzo[g]isochromen-4-one |
InChI |
InChI=1S/C23H22O2/c1-23(2,3)22-18-13-16-11-7-8-12-17(16)20(15-9-5-4-6-10-15)21(18)19(24)14-25-22/h4-13,22H,14H2,1-3H3 |
InChI-Schlüssel |
HLUPHIJYUCHFKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1C2=CC3=CC=CC=C3C(=C2C(=O)CO1)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.